毒杀芬

概述

作用机制

敌百虫通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶对分解神经递质乙酰胆碱至关重要。 通过抑制这种酶,敌百虫会导致乙酰胆碱在神经突触处积聚,从而导致持续的神经信号传递,最终导致害虫麻痹 . 参与该机制的分子靶点包括胆碱酯酶,胆碱酯酶对正常神经功能至关重要 .

科学研究应用

Tetrachlorvinphos (TCVP) is an organophosphate insecticide with various applications, including use in pet products and agriculture . While it has been used on crops, its use is primarily in flea and tick collars and powders for pets .

Scientific Research Applications

Toxicology Studies

- Acute Toxicity: Tetrachlorvinphos has been shown to be practically non-toxic to slightly toxic in acute toxicity studies involving laboratory animals .

- Neurotoxicity: Studies on hens showed that Tetrachlorvinphos did not cause delayed neurotoxicity. An acute neurotoxicity study on rats showed signs consistent with cholinesterase inhibition, but without lasting behavioral changes or neuropathological effects .

- Cholinesterase Inhibition: Higher doses of Tetrachlorvinphos observed in subchronic studies on rats resulted in cholinesterase inhibition. Chronic toxicity studies in dogs and rats showed decreased plasma cholinesterase activity and increased kidney and liver weights .

- Developmental Toxicity: Developmental toxicity was noted in rabbit studies, including abortions, red vaginal fluid, and reduced weight gain. Rat studies showed clinical signs in mothers, but no developmental toxicity at the highest tested dose .

Carcinogenicity Studies

- Tetrachlorvinphos has been classified as a Group C (possible human) carcinogen by the EPA's Carcinogenicity Peer Review Committee, based on studies in rats and mice that showed liver tumors .

- Studies in rats and mice have shown effects such as increased incidences of adrenal cortical adenomas and thyroid C-cell adenomas, high incidences of thyroid C-cell hyperplasia, hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver .

Metabolism and Absorption

- A metabolism study in rats showed very little unmetabolized Tetrachlorvinphos 48 hours after dosing. Metabolites found included trichlorophenylethandiol and trichloromandelic acid .

- A dermal absorption study in rats showed that after 10 hours, 84% of the applied Tetrachlorvinphos remained unabsorbed. Absorption increased with exposure duration and decreased with increasing dose, while the quantity absorbed increased with dose .

Environmental Impact

- Tetrachlorvinphos is toxic to aquatic invertebrates .

- It is moderately toxic to birds on an acute oral basis .

Exposure and Risk Assessment

- The EPA has assessed both chronic systemic and carcinogenic dietary risks associated with Tetrachlorvinphos, concluding that these risks appear minimal when only uses supported for reregistration are included in the assessment .

- Dietary exposure for the U.S. population was 59% of the Reference Dose (RfD). However, when only anticipated residues from supported uses were included, the estimated exposure was only 1% of the RfD .

Table of Toxicity Findings

| Study Type | Animal | Effect |

|---|---|---|

| Acute Toxicity | Rats | Practically non-toxic to slightly toxic |

| Neurotoxicity | Hens, Rats | No delayed neurotoxicity in hens; Cholinesterase inhibition in rats |

| Subchronic Toxicity | Rats | Cholinesterase inhibition at higher doses |

| Chronic Toxicity | Dogs, Rats | Decreased plasma cholinesterase activity, increased kidney and liver weights |

| Developmental Toxicity | Rabbits | Abortions, red vaginal fluid, reduced weight gain |

| Carcinogenicity | Rats, Mice | Increased incidences of adrenal cortical adenomas, thyroid C-cell adenomas, thyroid C-cell hyperplasia, hepatocellular carcinoma, hepatocellular adenomas, liver lesions |

Case Studies

Pet Flea and Tick Collars

Tetrachlorvinphos is used as an active ingredient in some flea and tick collars for dogs and cats . Studies confirm the safety of Tetrachlorvinphos in pet collars, indicating that the released formulation is primarily in a liquid phase and is rapidly absorbed into the sebum .

Human Research Data

The EPA has made decisions relying on data from human research on Tetrachlorvinphos exposure .

Contradictory Findings and Regulatory Actions

Conflicting results and data regarding Tetrachlorvinphos have led to a re-evaluation of its registration status. Notably, the EPA moved to revoke food crop tolerances, indicating concerns over potential dietary risks .

生化分析

Biochemical Properties

Tetrachlorvinphos is known to interact with cholinesterase, an important enzyme in the nervous system . It inhibits the activity of cholinesterase, leading to an accumulation of acetylcholine, a neurotransmitter, in the synapses . This results in overstimulation of the nervous system, which is the primary toxic action of Tetrachlorvinphos .

Cellular Effects

Exposure to Tetrachlorvinphos can lead to a variety of cellular effects. Symptoms of exposure include increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It has been reported that Tetrachlorvinphos has the potential to induce adrenal cortical adenomas and thyroid C-cell adenomas hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver in mouse and rats .

Molecular Mechanism

The molecular mechanism of Tetrachlorvinphos involves the inhibition of cholinesterase, an enzyme that breaks down acetylcholine in the synapses . By inhibiting cholinesterase, Tetrachlorvinphos causes an accumulation of acetylcholine, leading to overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

The effects of Tetrachlorvinphos can change over time in laboratory settings. Tetrachlorvinphos is slowly hydrolyzed in neutral and aqueous acidic media, and is rapidly hydrolyzed in alkaline media . This suggests that the effects of Tetrachlorvinphos may vary depending on the pH of the environment.

Dosage Effects in Animal Models

The effects of Tetrachlorvinphos can vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Tetrachlorvinphos is an organophosphate insecticide with low toxicity on mammals .

Metabolic Pathways

Tetrachlorvinphos undergoes a number of transformations in the liver, where it is transported after intake . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely that Tetrachlorvinphos localizes to synapses, where cholinesterase is found .

准备方法

合成路线和反应条件

敌百虫是通过一系列涉及氯化和磷酸化的化学反应合成的。 主要的合成路线涉及苯基化合物的氯化,然后进行磷酸化以引入磷酸酯基团 . 反应条件通常需要控制温度,并使用特定的催化剂来确保获得所需的产物。

工业生产方法

在工业环境中,敌百虫的生产涉及大型化学反应器,在其中氯化和磷酸化反应在受控条件下进行。 该工艺经过优化,以最大限度地提高产量和纯度,同时最大限度地减少不希望产生的副产物的生成 .

化学反应分析

反应类型

敌百虫会经历几种类型的化学反应,包括:

氧化: 敌百虫可以被氧化形成各种氧化产物。

还原: 还原反应可以将敌百虫转化为氯化程度较低的衍生物。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成氯化酚,而还原会产生氯化程度较低的磷酸酯 .

相似化合物的比较

敌百虫与其他有机磷杀虫剂(如敌敌畏和马拉硫磷)进行比较。 虽然所有这些化合物都抑制乙酰胆碱酯酶,但敌百虫在对哺乳动物的毒性相对较低以及对多种害虫有效方面是独一无二的 . 类似的化合物包括:

敌敌畏: 另一种有机磷杀虫剂,作用机制相似,但对哺乳动物的毒性更高。

生物活性

Tetrachlorvinphos (TCVP) is an organophosphate insecticide and miticide known for its effectiveness against a variety of pests, including ectoparasites on poultry and various insects in agricultural settings. This article provides a comprehensive overview of the biological activity of tetrachlorvinphos, including its mechanisms of action, toxicity, metabolic pathways, and environmental degradation, supported by data tables and relevant case studies.

Tetrachlorvinphos acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent paralysis or death in target organisms.

Key Points:

- Target Organisms: Effective against fleas, ticks, lice, flies (adults and larvae), chiggers, mites, spiders, and cattle grubs .

- Action Type: Contact and stomach action; it can be absorbed through the skin or ingested .

Toxicity Profiles

Tetrachlorvinphos exhibits varying degrees of toxicity depending on the exposure route and organism. In laboratory studies, it has been classified as practically non-toxic to slightly toxic based on acute toxicity tests. However, it has shown significant effects in chronic exposure scenarios.

Acute Toxicity Studies

- LD50 Values: The median lethal dose (LD50) varies by species; for example, it is approximately 200 mg/kg in rats .

- Symptoms: Symptoms of acute exposure include tremors, salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure.

Chronic Toxicity Studies

Chronic exposure studies have revealed:

- Cholinesterase Inhibition: Decreased plasma cholinesterase activity observed in several studies .

- Organ Effects: Increased organ weights (kidney and liver) noted in chronic studies with rats and dogs .

- Carcinogenic Potential: Classified as a Group C possible human carcinogen due to findings from animal studies indicating increased incidences of adrenal cortical adenomas and thyroid tumors .

Metabolism and Environmental Impact

Tetrachlorvinphos undergoes metabolism primarily in the liver, leading to various metabolites that can be detected in urine. Notable metabolites include:

- 2,4,5-trichlorophenylethanediol glucuronide

- Dimethylphosphate (a nonspecific metabolite common among organophosphates) .

Biodegradation:

Research indicates that tetrachlorvinphos is not persistent in the environment; it degrades relatively quickly:

A study demonstrated that specific bacterial strains could effectively degrade tetrachlorvinphos in contaminated environments. For instance:

- A bacterial consortium reduced TCV concentration from 25 mg/L to 10.70 mg/L within 36 hours under controlled conditions .

Case Study 1: Exposure from Flea Collars

A study investigated the transfer of tetrachlorvinphos from treated dogs to humans. The findings included:

- Average transfer rates from treated dogs were significantly high shortly after application.

- Urinary levels of a biomarker for exposure (2,4,5-trichloromandelic acid) were detected in both adults and children exposed to treated pets .

Case Study 2: Resistance Development

Research has documented resistance development in pest populations exposed to tetrachlorvinphos. For example:

属性

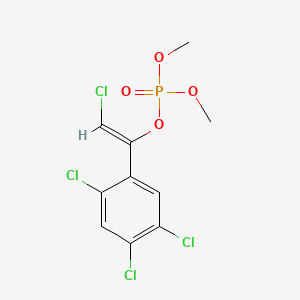

CAS 编号 |

22248-79-9 |

|---|---|

分子式 |

C10H9Cl4O4P |

分子量 |

366.0 g/mol |

IUPAC 名称 |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

InChI 键 |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

手性 SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

规范 SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

外观 |

Solid powder |

颜色/形态 |

Tan to brown crystalline solid Powder Off-white crystalline solid |

密度 |

Bulk density 50-55 lb/cu ft |

熔点 |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Key on ui other cas no. |

22248-79-9 961-11-5 |

物理描述 |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

溶解度 |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Gardona Rabon Stirofos Tetrachlorvinphos |

蒸汽压力 |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tetrachlorvinphos?

A1: Tetrachlorvinphos (TCVP) is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , , , ] This inhibition leads to an accumulation of ACh, resulting in excessive nerve stimulation and ultimately causing paralysis and death in target insects. []

Q2: Are there any downstream effects beyond AChE inhibition?

A2: While AChE inhibition is the primary mode of action, research has shown that TCVP exposure can also induce other cellular changes. For instance, one study found that TCVP can induce global DNA methylation changes in human lung epithelial cells. [] Another study revealed that TCVP exposure in mice was associated with unusual non-neoplastic hepatic lesions characterized by pericellular fibrosis, hepatocyte nuclear pleomorphism, and macrophage accumulation. []

Q3: Does TCVP affect different species in the same way?

A3: No, studies have shown that the sensitivity of blood cholinesterase activities to TCVP varies depending on the species and even the blood fraction. For example, horse plasma cholinesterase is more sensitive to TCVP inhibition than horse erythrocyte cholinesterase. [] This highlights the importance of species-specific considerations when assessing TCVP toxicity.

Q4: What is the molecular formula and weight of Tetrachlorvinphos?

A4: The molecular formula of TCVP is C10H9Cl4O4P, and its molecular weight is 365.98 g/mol. [, ]

Q5: Is there any spectroscopic data available for Tetrachlorvinphos?

A5: While the provided research abstracts do not delve into detailed spectroscopic data, they mention the use of gas-liquid chromatography with electron-capture detection for analyzing TCVP residues. [, ] This analytical technique relies on the compound's specific chemical structure and properties for detection and quantification.

Q6: How stable is Tetrachlorvinphos in different formulations?

A6: The stability of TCVP is influenced by factors such as formulation type and storage conditions. For instance, one study found that wettable powder formulations of TCVP were more effective than emulsifiable concentrate formulations on polystyrene surfaces. []

Q7: Is there information available on Tetrachlorvinphos compatibility with other materials?

A7: While the provided abstracts don't delve into specific material compatibility beyond mentioning its application on crops [, , ] and in animal settings [, , , , , , ], it's crucial to consider potential interactions with various materials during formulation, packaging, and application to ensure its efficacy and stability.

Q8: How stable is Tetrachlorvinphos under different environmental conditions?

A8: TCVP's stability varies depending on factors like temperature, light exposure, and pH. [, ] Studies highlight its degradation on crops over time, with initial half-lives ranging from 2 days on cabbage to 12 days on pears. []

Q9: Have any formulation strategies been explored to enhance TCVP stability or effectiveness?

A9: Research mentions using TCVP in different formulations, including wettable powders, emulsifiable concentrates, dusts, and impregnated ear tags. [, , , , ] These formulations aim to improve application, stability, and release characteristics, highlighting ongoing efforts to optimize TCVP's efficacy.

Q10: What are the regulatory implications of using Tetrachlorvinphos?

A10: TCVP's classification as a potential human carcinogen by authorities like the European Chemical Agency and the Environmental Protection Agency necessitates stringent regulations regarding its use and handling. []

Q11: Are there specific safety measures recommended when handling Tetrachlorvinphos?

A11: Due to its potential toxicity, handling TCVP requires appropriate personal protective equipment and adherence to safety guidelines to minimize exposure and risks. [, , ]

Q12: How is Tetrachlorvinphos absorbed and distributed in the body?

A12: Studies on TCVP's absorption and distribution highlight that dermal absorption in rats is saturable and dose-dependent. [] Research also indicates that TCVP dust released from pet collars is quickly absorbed into sebum, suggesting sebum as a significant route of exposure. []

Q13: What are the metabolic pathways involved in Tetrachlorvinphos breakdown?

A13: TCVP is metabolized through various pathways, including hydrolysis and oxidation reactions. [] These metabolic processes can lead to the formation of different metabolites, some of which may contribute to the compound's overall toxicity.

Q14: How is Tetrachlorvinphos's efficacy evaluated?

A15: TCVP's efficacy has been assessed using various methods, including in vitro assays, animal models, and field trials. [, , , , , , , , , , , , , , , , , , , , , , ] These approaches provide insights into its insecticidal activity, potential toxicity, and overall effectiveness.

Q15: Are there specific cell-based assays used to study Tetrachlorvinphos's effects?

A16: Research mentions using human lung epithelial cells (A549) to investigate TCVP's effects on global DNA methylation and cytotoxicity. [] This highlights the applicability of cell-based assays in studying TCVP's molecular mechanisms.

Q16: What are the known mechanisms of resistance to Tetrachlorvinphos in insects?

A17: Resistance to TCVP can arise from various mechanisms, including target site insensitivity, metabolic detoxification, and reduced penetration. [, , ]

Q17: Is there evidence of cross-resistance between Tetrachlorvinphos and other insecticides?

A18: Studies have identified cross-resistance patterns between TCVP and other insecticides, particularly organophosphates. [, , , ] This highlights the challenge of managing resistance and emphasizes the need for integrated pest management strategies.

Q18: What are the toxicological effects of Tetrachlorvinphos in mammals?

A19: TCVP can exert toxic effects on mammals, primarily due to its ability to inhibit cholinesterase activity. [, , , , ] Studies in rats have shown that TCVP exposure can lead to adverse effects on the liver, kidney, adrenal glands, and thyroid. [, ]

Q19: Are there any long-term health risks associated with Tetrachlorvinphos exposure?

A20: TCVP is classified as a potential human carcinogen. [, ] Long-term exposure has been linked to an increased risk of certain cancers in animal studies. [, ] This highlights the importance of minimizing human exposure to TCVP.

Q20: What analytical techniques are used to detect and quantify Tetrachlorvinphos?

A21: Gas-liquid chromatography with electron-capture detection is a widely used method for analyzing TCVP residues. [, ] This technique offers high sensitivity and selectivity for detecting and quantifying TCVP in various matrices.

Q21: How are analytical methods for Tetrachlorvinphos validated?

A22: Analytical method validation ensures the accuracy, precision, and reliability of TCVP quantification. This typically involves assessing parameters such as linearity, recovery, sensitivity, specificity, and stability. [, ]

Q22: What is the environmental fate of Tetrachlorvinphos?

A23: TCVP can persist in the environment, particularly in soil and water, potentially impacting non-target organisms. [, ] Its degradation is influenced by factors such as temperature, pH, and microbial activity. []

Q23: What are the potential ecotoxicological effects of Tetrachlorvinphos?

A24: TCVP's toxicity extends to non-target organisms, including beneficial insects and aquatic life. [] Its use can have unintended consequences for ecosystems, highlighting the need for careful risk assessment and mitigation strategies.

Q24: Are there any alternatives to using Tetrachlorvinphos for pest control?

A25: Research explores alternatives to TCVP, such as other insecticides like permethrin, cyfluthrin, and carbaryl. [, , , , ] The choice of alternative depends on factors such as target pest, application site, and resistance profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。